2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorophenoxy group, a phenethyl group, and a pyridin-2-ylmethyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2,4-dichlorophenoxy)acetyl chloride.
Amidation Reaction: The acyl chloride is then reacted with N-phenethyl-N-(pyridin-2-ylmethyl)amine under controlled conditions to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A structurally related compound used as a herbicide.
N-Phenethyl-N-(pyridin-2-ylmethyl)acetamide: A similar compound lacking the dichlorophenoxy group, used in different research contexts.
2-(2,4-Dichlorophenoxy)-N-methylacetamide: Another related compound with different substituents, used in various chemical applications.
Uniqueness: 2-(2,4-Dichlorophenoxy)-N-phenethyl-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxy group provides specific reactivity, while the phenethyl and pyridin-2-ylmethyl groups contribute to its versatility and potential for diverse applications.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O2/c23-18-9-10-21(20(24)14-18)28-16-22(27)26(15-19-8-4-5-12-25-19)13-11-17-6-2-1-3-7-17/h1-10,12,14H,11,13,15-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPHANWCOQQSTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC2=CC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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